3-Chloro-7-nitro-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-7-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3S/c10-6-4-2-1-3-5(12(14)15)7(4)16-8(6)9(11)13/h1-3H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKUKOAZGLWBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=C2Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Temperature Control in Nitration
Lower temperatures (0–10°C) suppress byproducts such as 3-chloro-5,7-dinitro-1-benzothiophene-2-carboxamide , enhancing selectivity for mono-nitration (Table 3).
Table 3: Byproduct Formation vs. Temperature
| Temperature | Mono-Nitration Yield (%) | Di-Nitration Yield (%) |
|---|---|---|
| 0°C | 72 | <5 |
| 25°C | 58 | 18 |
Solvent Effects in Chlorination
DCM outperforms toluene and THF due to better solubility of intermediates and reduced side reactions (e.g., ring-opening).
Industrial Production Considerations
Scalable synthesis employs continuous flow reactors for nitration and chlorination steps, reducing reaction times by 40% and improving safety profiles. Key parameters include:
- Flow rate : 10 mL/min
- Residence time : 5 min
- Purity : >98% (HPLC)
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits various biological activities, making it a subject of interest in medicinal chemistry:
- Anticancer Activity : Research indicates that 3-Chloro-7-nitro-1-benzothiophene-2-carboxamide has shown efficacy against several cancer cell lines, including HeLa, SMMC-7721, and K562. Its mechanism involves interaction with specific molecular targets, potentially leading to enzyme inhibition or receptor modulation.
- Antimicrobial Properties : The compound has demonstrated activity against various pathogens, indicating potential use in treating infectious diseases.
- Anti-Tubercular Activity : Preliminary studies suggest effectiveness against Mycobacterium tuberculosis, highlighting its potential role in combating tuberculosis.
Applications in Medicinal Chemistry
The versatility of this compound allows for diverse applications in drug development:
- Drug Design : The unique combination of functional groups makes it a valuable building block for synthesizing novel pharmaceuticals.
- Biological Assays : It serves as a key reagent in assays aimed at understanding cellular mechanisms and drug interactions.
Case Study 1: Anticancer Research
In a study evaluating the anticancer properties of this compound, researchers tested its effects on HeLa cells. The compound exhibited an IC50 value indicating significant cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of this compound against common bacterial strains. Results showed variable effectiveness depending on the pathogen, with certain strains exhibiting notable susceptibility, thus supporting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-Chloro-7-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
Core Structure : Benzodithiazine (vs. benzothiophene in the target compound).
Substituents :
- Chlorine at position 4.
- 2,4-Dihydroxybenzylidene hydrazino group at position 3.
- Methyl ester at position 5. Functional Groups: Carboxylate ester, hydrazino, and dihydroxybenzylidene. Key Properties:
- The 1,1-dioxo group in benzodithiazine increases polarity and sulfur-mediated electronic effects.
- The dihydroxybenzylidene moiety may confer antioxidant or metal-chelating properties .
Comparison Table: Structural and Physicochemical Features
| Feature | 3-Chloro-7-nitro-1-benzothiophene-2-carboxamide | Methyl 6-Chloro-3-[...]benzodithiazine-7-carboxylate |
|---|---|---|
| Core Heterocycle | Benzothiophene | Benzodithiazine (1,1-dioxo) |
| Electron-Withdrawing Groups | –NO₂ (C7), –Cl (C3) | –Cl (C6), –SO₂ (1,1-dioxo) |
| Functional Groups | Carboxamide (–CONH₂) | Carboxylate ester (–COOCH₃), hydrazino (–NH–N=CH–) |
| Hydrogen Bonding Capacity | High (amide N–H and C=O) | Moderate (ester C=O, phenolic –OH) |
| Synthetic Complexity | Moderate (condensation/cyclization) | High (multi-step, including Schiff base formation) |
Biological Activity
3-Chloro-7-nitro-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique combination of functional groups, including a chloro group, a nitro group, and a carboxamide, which contribute to its diverse reactivity and biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Nitration : 1-Benzothiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
- Chlorination : The nitrated product is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 3-position.
- Amide Formation : The final step involves reacting the chlorinated product with an amine to form the carboxamide.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloro group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of target proteins or enzymes, leading to various biological effects such as enzyme inhibition or receptor modulation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia). For instance, some derivatives based on this compound demonstrated IC50 values as low as against SMMC-7721 cells .
Anti-Tubercular Activity
The compound has also been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis (MTB). Several synthesized derivatives showed promising results with IC50 values less than , indicating strong potential for treating tuberculosis .
Antimicrobial Properties
In addition to its anticancer and anti-tubercular activities, this compound has demonstrated antimicrobial properties against various pathogens. This suggests potential applications in treating bacterial infections.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications in the chemical structure of this compound can significantly influence its biological activity. For example, substituents on the benzothiophene ring and variations in the amide group have been shown to enhance or diminish anticancer potency .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Anticancer Efficacy : A study involving various derivatives showed that compounds with electron-donating groups exhibited enhanced activity against cancer cell lines compared to those with electron-withdrawing groups .
- Safety Profile : Cytotoxicity tests on human cancer cell lines revealed that while some derivatives were potent against cancer cells, they also displayed varying degrees of cytotoxicity, necessitating further investigation into their safety profiles .
Data Summary
| Biological Activity | Target Organism/Cell Line | IC50 Value |
|---|---|---|
| Anticancer | HeLa | |
| SMMC-7721 | ||
| K562 | ||
| Anti-Tubercular | Mycobacterium tuberculosis | < |
| Antimicrobial | Various pathogens | Varies |
Q & A
Basic: How can I design an efficient synthetic route for 3-Chloro-7-nitro-1-benzothiophene-2-carboxamide?
Methodological Answer:
The synthesis of benzothiophene derivatives often involves multi-step reactions. A plausible route starts with the formation of the benzothiophene core via cyclization of substituted thiophenol precursors. For nitro and chloro substituents, regioselective nitration and chlorination steps must be optimized. For example, nitration at the 7-position may require careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Chlorination can be achieved using Cl₂ gas or N-chlorosuccinimide (NCS) in the presence of Lewis acids like FeCl₃. Carboxamide formation typically involves coupling the carboxylic acid intermediate with ammonia or amines. Intermediate purification via column chromatography or recrystallization is critical, as impurities can hinder subsequent steps .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions. The nitro group (NO₂) causes deshielding in adjacent protons (~8.5–9.0 ppm), while the chloro group (Cl) influences coupling patterns in aromatic regions.
- IR Spectroscopy : Identify key functional groups: NO₂ (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹), C=O (amide I band ~1650 cm⁻¹), and C-Cl (~550–750 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns. For example, loss of NO₂ (46 Da) or Cl (35.5 Da) can validate the structure .
Advanced: How can I resolve contradictory data in reaction yields for benzothiophene derivatives under similar conditions?
Methodological Answer:
Discrepancies in yields often arise from subtle differences in reaction parameters:
- Catalyst Purity : Trace metals in FeCl₃ (e.g., from commercial sources) may alter chlorination efficiency. Use ICP-MS to verify catalyst composition.
- Moisture Sensitivity : Nitration reactions are highly moisture-sensitive; ensure anhydrous conditions via molecular sieves or inert gas purging.
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation. For example, incomplete cyclization of the benzothiophene core may lead to side products .
Advanced: What computational methods are suitable for predicting the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to predict electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect can be modeled to assess its impact on carboxamide reactivity.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways.
- QSAR Modeling : Correlate substituent positions (Cl, NO₂) with biological activity if studying pharmacological applications .
Basic: What are the key considerations for optimizing purification of this compound?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for recrystallization, as nitro groups enhance solubility.
- Chromatography : Reverse-phase HPLC with a C18 column and methanol/water gradients (e.g., 30% → 100% methanol) effectively separates nitro-substituted impurities .
- Thermal Stability : Monitor melting points (e.g., 200–220°C) to avoid decomposition during drying .
Advanced: How can I investigate the compound’s potential as a kinase inhibitor in drug discovery?
Methodological Answer:
- Enzyme Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of target kinases (e.g., EGFR, VEGFR).
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding interactions between the carboxamide group and kinase ATP-binding pockets.
- SAR Analysis : Synthesize analogs (e.g., replacing Cl with F or modifying nitro positions) to establish structure-activity relationships .
Advanced: What strategies mitigate nitro group reduction during catalytic hydrogenation of benzothiophene derivatives?
Methodological Answer:
- Catalyst Choice : Use Pd/C or Raney Ni under low H₂ pressure (1–3 atm) to reduce competing side reactions.
- Protecting Groups : Temporarily protect the nitro group via acetylation before hydrogenation.
- pH Control : Conduct reactions in acidic media (e.g., HCl/EtOH) to stabilize intermediates .
Basic: How do I validate the stability of this compound under storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products (e.g., nitro-to-amine reduction).
- Light Sensitivity : Conduct UV-Vis spectroscopy to assess photodegradation; store in amber vials if λmax < 400 nm.
- Moisture Content : Use Karl Fischer titration to ensure <0.1% water content in lyophilized samples .
Advanced: How can contradictory biological activity data across studies be reconciled?
Methodological Answer:
- Batch Variability : Characterize impurities (e.g., residual solvents) via GC-MS and assess their bioactivity.
- Cell Line Specificity : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects.
- Dose-Response Curves : Use Hill slope analysis to differentiate true activity from assay artifacts .
Advanced: What environmental impact assessments are relevant for large-scale synthesis?
Methodological Answer:
- Waste Stream Analysis : Quantify nitro-containing byproducts via LC-MS and propose catalytic degradation methods (e.g., TiO₂ photocatalysis).
- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and optimize atom economy by replacing stoichiometric reagents (e.g., NCS) with catalytic alternatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
